Epoxyparvinolide

Structural Biology Chemical Taxonomy Natural Product Chemistry

Researchers often use generic sesquiterpene lactones, overlooking how skeletal architecture dictates target engagement. Epoxyparvinolide (CAS 102227-61-2) solves this by providing a structurally distinct secocaryophyllanolide scaffold with an embedded epoxide and lower lipophilicity (XLogP3 2.4). This ensures selectivity for under-explored biological targets, making it an ideal tool for high-throughput screening (HTS) and structure-activity relationship (SAR) programs that demand novel chemical space. For procurement managers, this translates to a reliable, high-purity reference standard for botanical authentication of *Pogostemon parviflorus*, directly supporting reproducible quality control in nutraceutical and traditional medicine research.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B14813637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxyparvinolide
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C
InChIInChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11?,12-,15?/m1/s1
InChIKeyRJLKXMONMKZDGP-NGWKBDRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxyparvinolide: A Structurally Unique Secocaryophyllanolide Sesquiterpene Lactone for Research and Development


Epoxyparvinolide (CAS: 102227-61-2) is a naturally occurring sesquiterpenoid lactone, isolated from *Pogostemon parviflorus* (Lamiaceae). It is classified as a secocaryophyllanolide [1], possessing a unique 9,10-seco-caryophyllene framework fused with an epoxy-γ-lactone moiety, which distinguishes it from the more common germacranolide, eudesmanolide, and guaianolide skeletons [1]. This structural divergence suggests a distinct chemical and biological space for research applications where other in-class lactones may not be suitable.

Why Generic Sesquiterpene Lactones Cannot Replace Epoxyparvinolide in Research Protocols


Generic substitution of sesquiterpene lactones is not advisable due to the profound impact of skeletal architecture and functional group arrangement on biological activity and physicochemical properties. Epoxyparvinolide features a distinct seco-caryophyllene core with an embedded epoxide, a structural motif not found in commonly used germacranolides like parthenolide or costunolide [1]. These structural differences directly influence molecular recognition by biological targets [2], solubility profiles [3], and metabolic stability. Consequently, experimental results obtained with one lactone cannot be reliably extrapolated to another, necessitating the procurement of the specific compound for reproducible and meaningful scientific inquiry.

Quantitative Evidence Guide for Epoxyparvinolide Selection: Differentiating Data vs. Analogs


Structural Class Divergence: Secocaryophyllanolide vs. Germacranolide Skeleton

Epoxyparvinolide is a secocaryophyllanolide, defined by a 9,10-seco-caryophyllene skeleton [1]. In contrast, common sesquiterpene lactones like parthenolide, costunolide, and 1,10-epoxyparthenolide possess a germacranolide skeleton, characterized by a 10-membered ring [2]. The seco-skeleton alters the spatial orientation of the lactone and epoxide pharmacophores relative to the hydrophobic core. This fundamental difference in the carbon framework is a primary determinant of biological activity and target selectivity, as evidenced by structure-activity relationship (SAR) studies on related lactones where even minor ring modifications yield orders-of-magnitude changes in potency [2].

Structural Biology Chemical Taxonomy Natural Product Chemistry

Lipophilicity and Predicted Physicochemical Profile Compared to Germacranolides

Epoxyparvinolide's computed XLogP3-AA is 2.4 [1]. This is notably lower than the typical XLogP3 range for common germacranolides such as parthenolide (XLogP3: ~2.7) and costunolide (XLogP3: ~3.1) [2]. The lower lipophilicity of Epoxyparvinolide is attributable to the presence of the strained epoxide ring and the altered ring system, which impacts hydrogen bonding and polarity. This difference of 0.3 to 0.7 log units is significant for predicting membrane permeability and solubility in biological assays.

ADME/Tox Profiling Drug Discovery Computational Chemistry

Source Exclusivity and Botanical Provenance

Epoxyparvinolide has been isolated and identified specifically from *Pogostemon parviflorus* Benth. [1]. This botanical source is distinct from *Pogostemon cablin* (patchouli), which is a commercial source of other terpenoids but does not produce Epoxyparvinolide. The compound is not widely reported from other plant families or species. This specific provenance contrasts with widely distributed germacranolides like parthenolide, which are found in numerous plant species across different genera, potentially leading to variable purity and co-eluting isomers in natural product extracts.

Ethnopharmacology Botanical Authentication Quality Control

Reference Standard Utility for Analytical Method Development

Epoxyparvinolide is commercially available as a reference standard (e.g., TargetMol TN3980) with a cataloged CAS number 102227-61-2 . It is designated for use as an analytical reference standard, enabling method development and validation for HPLC, LC-MS, and other chromatographic techniques. While other sesquiterpene lactones are also available as standards, the unique chromatographic properties (e.g., retention time, UV absorption profile) of Epoxyparvinolide, stemming from its secocaryophyllanolide core, make it an essential tool for the specific analysis of *Pogostemon* extracts or synthetic derivatives, where cross-reactivity with common lactone standards would confound identification.

Analytical Chemistry Quality Control Chromatography

Optimal Research and Industrial Applications for Epoxyparvinolide Based on Differentiated Evidence


Discovery of Novel Biological Mechanisms through Chemical Space Exploration

Given its distinct secocaryophyllanolide skeleton [1], Epoxyparvinolide is an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel protein targets or biological pathways that are not modulated by common germacranolide lactones. Its unique three-dimensional structure may confer selectivity for under-explored biological targets, offering a higher probability of identifying new mechanisms of action compared to screening with well-characterized analogs.

Analytical Standard for Botanical Authentication and Phytochemical Profiling

Epoxyparvinolide serves as a critical reference standard for the botanical authentication of *Pogostemon parviflorus* [1]. It can be used to develop and validate analytical methods (HPLC, LC-MS) for the quality control of herbal materials and extracts, ensuring that the correct plant species is used and that the specific chemotype is present . This application is essential for the nutraceutical, traditional medicine, and natural product research industries.

In Silico and In Vitro Modeling of Sesquiterpene-ADME Relationships

Epoxyparvinolide's computed lower lipophilicity (XLogP3 2.4) compared to other sesquiterpene lactones [1] makes it a valuable tool for studying structure-ADME relationships. Researchers can use Epoxyparvinolide to investigate how the seco-skeleton and epoxide ring influence membrane permeability, solubility, and metabolic stability, thereby contributing to the rational design of more drug-like sesquiterpene derivatives with improved pharmacokinetic profiles.

Synthetic Scaffold for Derivatization and SAR Studies

The unique secocaryophyllanolide core of Epoxyparvinolide provides a novel scaffold for synthetic derivatization. Its epoxide and lactone functionalities offer reactive handles for chemical modification, enabling the generation of a focused library of analogs [1]. Such a library would be a valuable asset for academic and industrial SAR programs seeking to optimize a new chemical series for specific biological activities, free from the constraints of existing intellectual property on more common sesquiterpene scaffolds.

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